1-(Perfluorohexyl)docosane
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Overview
Description
1-(Perfluorohexyl)docosane is a fluorinated organic compound with the molecular formula C28H45F13. It is characterized by a long hydrocarbon chain with a perfluorinated hexyl group attached to one end. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Perfluorohexyl)docosane can be synthesized through a series of organic reactions. One common method involves the reaction of a docosane derivative with a perfluorohexyl iodide under specific conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or chromatography to obtain high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-(Perfluorohexyl)docosane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or alkanes.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the hydrocarbon chain, resulting in halogenated derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron or aluminum chloride
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated hydrocarbons
Scientific Research Applications
1-(Perfluorohexyl)docosane has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the calibration of instruments and validation of analytical methods.
Biology: Employed in studies involving lipid membranes and their interactions with fluorinated compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Mechanism of Action
The mechanism of action of 1-(Perfluorohexyl)docosane is primarily related to its interaction with lipid membranes and hydrophobic environments. The perfluorinated hexyl group imparts hydrophobicity and lipophilicity, allowing the compound to integrate into lipid bilayers and alter their properties. This interaction can affect membrane fluidity, permeability, and stability, making it useful in various biomedical and industrial applications .
Comparison with Similar Compounds
- 1-(Perfluorooctyl)docosane
- 1-(Perfluorodecyl)docosane
- 1-(Perfluorododecyl)docosane
Comparison: 1-(Perfluorohexyl)docosane is unique due to its specific chain length and the presence of a perfluorinated hexyl group. Compared to other similar compounds, it offers a balance between hydrophobicity and molecular size, making it suitable for applications where moderate hydrophobic interactions are desired. Other compounds with longer perfluorinated chains may exhibit higher hydrophobicity but could be less compatible with certain systems .
Properties
CAS No. |
825651-73-8 |
---|---|
Molecular Formula |
C26H41F13 |
Molecular Weight |
600.6 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexacosane |
InChI |
InChI=1S/C26H41F13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(27,28)22(29,30)23(31,32)24(33,34)25(35,36)26(37,38)39/h2-20H2,1H3 |
InChI Key |
XJKXILISVXBXKJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Pictograms |
Irritant |
Origin of Product |
United States |
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